Compound Description: Losartan potassium is a widely used antihypertensive drug that belongs to the class of angiotensin II receptor blockers (ARBs). It acts by blocking the binding of angiotensin II to its receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of this hormone. This results in a reduction in blood pressure. []
Compound Description: This class of compounds represents a series of nonpeptide angiotensin II antagonists that have been investigated for their potential as AT1-selective angiotensin II receptor antagonists. The structure comprises a tetrazole ring linked to a pyrrole ring via a methylene group. The pyrrole ring is further substituted with a 4,5-disubstituted imidazole ring, also via a methylene linker. []
Relevance: These compounds are related to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole through their common structural elements: a tetrazole ring connected to a five-membered heterocyclic ring via a methylene group. The presence of a substituted imidazole ring further strengthens this structural connection. Although the specific substituents on the imidazole rings differ, the overall architecture suggests a shared chemical space and potential for similar biological activity, particularly related to angiotensin II receptor antagonism. []
Compound Description: This series of compounds is another group of nonpeptide angiotensin II antagonists, designed as potential AT1-selective antagonists. Similar to the previously mentioned series, these molecules have a tetrazole ring connected to a substituted pyrrole ring via a methylene linker. The pyrrole ring is substituted with a 3,5-dibutyl-1H-1,2,4-triazole ring through a methylene group. []
Relevance: While the specific heterocycle connected to the pyrrole ring differs (triazole vs. imidazole), this series remains structurally related to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole. The common features of a tetrazole ring linked to a substituted pyrrole ring via a methylene group place them within a similar chemical space. This structural similarity hints at possible shared biological activity, particularly as angiotensin II receptor antagonists. []
Compound Description: HIPT is a tetrazole-based ligand used in the construction of metal-organic frameworks (MOFs). It acts as a bridging ligand connecting metal centers within the MOF structure. The molecule consists of a tetrazole ring connected to a phenyl ring, which is further substituted with a 1H-imidazole ring. [, ]
Compound Description: HIBT is another tetrazole-based ligand employed in the synthesis of metal-organic frameworks. Similar to HIPT, it acts as a bridging ligand in the MOF structure. The molecule contains a tetrazole ring linked to a phenyl ring, which is further substituted with a 1H-imidazole ring via a methylene group. []
Relevance: HIBT bears a strong structural resemblance to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole. Both compounds share the same core structure: a tetrazole ring connected to a phenyl ring, which is further substituted with a 1H-imidazole ring via a methylene group. The only difference lies in the absence of chlorine substituents on the imidazole ring in HIBT. This close structural similarity suggests a strong potential for shared properties, particularly in their coordination chemistry and ability to form metal complexes. []
Compound Description: This series of compounds represents a novel class of positive inotropic agents. They act by increasing the force of heart muscle contraction, making them potential treatments for heart failure. The compounds feature a pyridazinone ring connected to a phenyl ring, which is further substituted with a 1H-imidazole ring. [, , ]
Relevance: These compounds are related to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole by their common feature of a phenyl ring substituted with a 1H-imidazole ring. While the target compound features a tetrazole ring and the related compounds have a pyridazinone ring, the shared phenyl-imidazole motif suggests potential for similar biological activity. The research on these compounds, particularly their role as positive inotropic agents and phosphodiesterase inhibitors, could inform further investigations into the pharmacological properties of the target compound. [, , ]
Compound Description: CI-930 is a potent positive inotropic agent and a selective inhibitor of phosphodiesterase III, an enzyme involved in regulating heart muscle contraction. It is structurally very similar to the previously mentioned series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, with the addition of a methyl substituent at the 5-position of the pyridazinone ring. [, ]
Relevance: The close structural resemblance of CI-930 to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole, specifically the shared phenyl-imidazole motif, points towards potential similarities in their biological activity. The potent positive inotropic effects and phosphodiesterase inhibitory activity of CI-930 warrant further investigation into the potential of the target compound to exhibit similar pharmacological properties. [, ]
Compound Description: This compound has been synthesized and characterized for its potential antimicrobial activity. It incorporates a benzo[d]isothiazol-3(2H)-one moiety linked to a 5-mercapto-1, 3, 4 -oxadiazole ring via a methylene group. []
Relevance: Although structurally distinct from 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole in terms of core heterocyclic rings, this compound shares a common feature: a heterocyclic ring connected to another heterocyclic ring via a methylene linker. This structural similarity suggests a broader trend of exploring the biological activity of compounds with linked heterocyclic systems, which could provide insights into potential applications of the target compound. []
2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles
Compound Description: This series of compounds, characterized by an imidazo[4,5-d][1,2,3]triazole core substituted with various aryl groups, has been synthesized through a novel reaction involving triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate and aryl isocyanates. []
Relevance: While the target compound, 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole, features a tetrazole ring connected to an imidazole ring, this series showcases the imidazole ring fused to a triazole ring. Both compound sets highlight the exploration of different heterocyclic combinations involving an imidazole ring. The successful synthesis of these related compounds underscores the potential for synthesizing diverse heterocyclic systems with possibly distinct biological activity. []
1-methyl-4-nitro-2-(imidazol-1-yl)-1H-imidazole
Compound Description: This compound, containing two imidazole rings linked directly, is part of a research effort to develop energetic bicyclic azolium salts. []
Relevance: This compound highlights the potential for exploring the chemistry of directly linked imidazole rings, in contrast to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole which utilizes a methylene linker. This structural comparison provides insights into the possible impact of the linker on the overall properties and reactivity of the molecule. []
Compound Description: This class of compounds, synthesized through a Mannich reaction involving coumarin derivatives and ortho-phenylenediamine, exhibits potential anti-inflammatory activity. []
Relevance: Although structurally diverse compared to 5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole, these compounds feature a benzimidazole moiety fused to a pyrimidine ring. This structural element resonates with the target compound, which also features a five-membered heterocycle (imidazole) connected to another heterocyclic system (tetrazole). This connection highlights the continued exploration of fused heterocyclic systems for their potential biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.